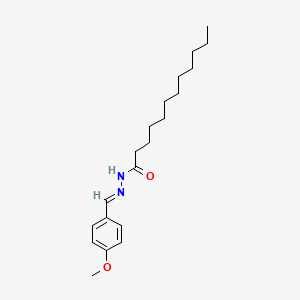![molecular formula C18H17N3OS B11985405 (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11985405.png)
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one typically involves the condensation of a thiosemicarbazide derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinones have been investigated for their antimicrobial, antifungal, and anticancer properties. The compound may exhibit similar activities, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Thiazolidinones have been shown to possess anti-inflammatory and analgesic properties, which could be relevant for the treatment of various diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one would depend on its specific biological activity. Generally, thiazolidinones exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound may inhibit or activate these targets, leading to various physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its antimicrobial and anticancer activities.
Benzylidenehydrazine derivatives: Known for their diverse biological activities.
Uniqueness
(2E)-2-[(2E)-benzylidenehydrazinylidene]-5-(2-methylbenzyl)-1,3-thiazolidin-4-one is unique due to its specific structure, which combines the thiazolidinone ring with benzylidene and hydrazinylidene moieties. This unique combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H17N3OS |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(2E)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-methylphenyl)methyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H17N3OS/c1-13-7-5-6-10-15(13)11-16-17(22)20-18(23-16)21-19-12-14-8-3-2-4-9-14/h2-10,12,16H,11H2,1H3,(H,20,21,22)/b19-12+ |
Clave InChI |
VQOSRGSWAUCVNL-XDHOZWIPSA-N |
SMILES isomérico |
CC1=CC=CC=C1CC2C(=O)N/C(=N\N=C\C3=CC=CC=C3)/S2 |
SMILES canónico |
CC1=CC=CC=C1CC2C(=O)NC(=NN=CC3=CC=CC=C3)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985327.png)
![Methyl {[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetate](/img/structure/B11985328.png)
![2-(2-chlorophenoxy)-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B11985329.png)
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985334.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11985347.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11985353.png)
![2-{[6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxo-4H-chromen-7-yl]oxy}propanoic acid](/img/structure/B11985354.png)


![N'~1~,N'~8~-bis[(E)-(4-methoxyphenyl)methylidene]octanedihydrazide](/img/structure/B11985362.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]acetohydrazide](/img/structure/B11985372.png)
![4-[(E)-{2-[(3-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(2-chlorophenyl)prop-2-enoate](/img/structure/B11985388.png)
![5-(2,5-dimethoxyphenyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11985395.png)
